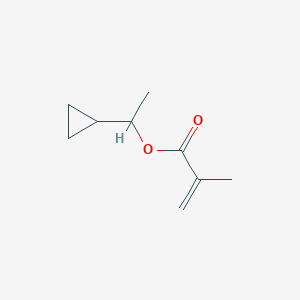
1-Cyclopropylethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylethyl 2-methylprop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, features a cyclopropyl group attached to an ethyl chain, which is further connected to a 2-methylprop-2-enoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 1-cyclopropylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-methylprop-2-enoic acid
Reduction: 1-cyclopropylethanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
1-Cyclopropylethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropylethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Butyl 2-methylprop-2-enoate
Comparison
1-Cyclopropylethyl 2-methylprop-2-enoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
113686-66-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-cyclopropylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(10)11-7(3)8-4-5-8/h7-8H,1,4-5H2,2-3H3 |
InChI Key |
KBMUUVHLNRRNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















